1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine
Description
1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine is a nitrogen-containing heterocyclic compound. It is characterized by a cyclobutane ring attached to an ethyl chain, which is further connected to an isopropyl(methyl)amino group. This compound is typically a colorless to pale yellow liquid with an amine-like odor .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-[2-[methyl(propan-2-yl)amino]ethyl]cyclobutan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)8-7-10(11)5-4-6-10/h9H,4-8,11H2,1-3H3 |
InChI Key |
IXAYRKRJQKRTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1(CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine can be achieved through several methods:
Alkylation of Amines: One common method involves the alkylation of cyclobutanamine with 2-bromoethyl isopropyl(methyl)amine under basic conditions.
Reductive Amination: Another method involves the reductive amination of cyclobutanone with isopropyl(methyl)amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in a continuous flow reactor to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine undergoes several types of chemical reactions:
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Corresponding substituted amines.
Scientific Research Applications
1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Cyclobutanamine: Similar in structure but lacks the isopropyl(methyl)amino group.
Isopropylamine: Contains the isopropylamino group but lacks the cyclobutane ring.
Uniqueness: 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine is unique due to the presence of both the cyclobutane ring and the isopropyl(methyl)amino group, which confer distinct chemical and biological properties .
Biological Activity
The compound 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several key steps, typically starting from readily available precursors. The compound's unique cyclobutane ring structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Key Synthetic Steps
- Formation of Cyclobutane Ring : The cyclobutane moiety is synthesized through a series of cyclization reactions involving alkenes and suitable nucleophiles.
- Introduction of Isopropyl(methyl)amino Group : This step often employs reductive amination techniques to introduce the isopropyl(methyl)amino functionality, which is crucial for the compound's activity.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the cyclobutane structure and the amino group significantly impact biological potency. For instance, variations in the alkyl chain length or branching can enhance receptor binding affinity and selectivity.
The primary mechanism through which this compound exerts its effects appears to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to significant impacts on mood, cognition, and potentially antitumor effects.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits potent inhibitory effects on several cancer cell lines, suggesting potential applications in oncology. For example, it has been shown to induce apoptosis in non-small cell lung cancer cells by increasing levels of monoubiquitinated PCNA (proliferating cell nuclear antigen), which is associated with DNA damage response mechanisms .
Table 1: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | Induction of apoptosis |
| MDA-MB-231 (Breast Cancer) | 2.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 3.8 | Inhibition of proliferation |
Case Studies
- Case Study 1 : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers as measured by caspase activation assays.
- Case Study 2 : A separate investigation into its effects on MDA-MB-231 breast cancer cells revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating high potency compared to standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
